molecular formula C25H19ClN2O3S B11662575 Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11662575
M. Wt: 462.9 g/mol
InChI Key: YNXNPKLFUGMYLD-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a naphthalenylmethylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization with naphthalen-1-ylmethylthiol and subsequent esterification. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or methanol. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE include other tetrahydropyridine derivatives and naphthalenylmethylsulfanyl compounds. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:

Properties

Molecular Formula

C25H19ClN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H19ClN2O3S/c1-31-25(30)22-21(18-11-4-5-12-20(18)26)19(13-27)24(28-23(22)29)32-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,21-22H,14H2,1H3,(H,28,29)

InChI Key

YNXNPKLFUGMYLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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